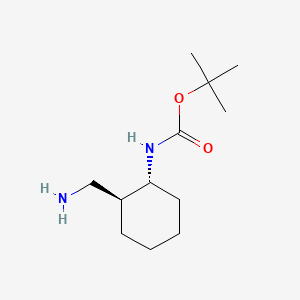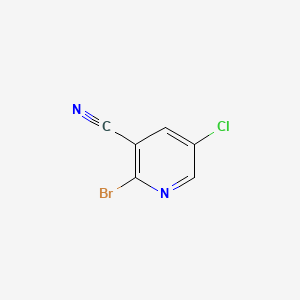
2-Bromo-5-chloropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloropyridine-3-carbonitrile is an organic compound with the molecular formula C6H2BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Applications De Recherche Scientifique
2-Bromo-5-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential intermediate in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It’s known that similar compounds can affect the respiratory system .
Mode of Action
It’s known that similar compounds can interact with their targets via palladium-catalyzed amination .
Biochemical Pathways
It’s known that similar compounds can be involved in halogen-exchange reactions and suzuki coupling .
Pharmacokinetics
It’s known that similar compounds have a molecular weight of 21745, which can influence their bioavailability .
Result of Action
It’s known that similar compounds can have toxic effects, particularly on the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloropyridine-3-carbonitrile. For instance, the compound’s boiling point is 285 ºC , suggesting that it can remain stable under high-temperature conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile typically involves halogenation and nitrile formation reactions. One common method is the bromination of 5-chloropyridine-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Hydrogen gas with a metal catalyst or hydride reagents like lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Amines derived from the nitrile group.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: Similar structure but lacks the nitrile group.
3-Bromo-2-chloropyridine: Different position of the bromine and chlorine atoms.
2-Bromo-5-chloropyridine: Lacks the nitrile group but has similar halogenation.
Uniqueness
2-Bromo-5-chloropyridine-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, making it a versatile intermediate for various synthetic applications .
Propriétés
IUPAC Name |
2-bromo-5-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKXYROHCSOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857691 |
Source


|
| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-81-0 |
Source


|
| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)
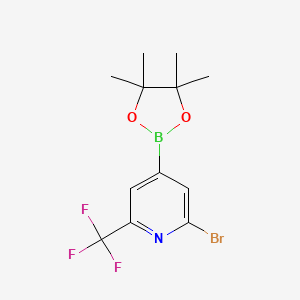
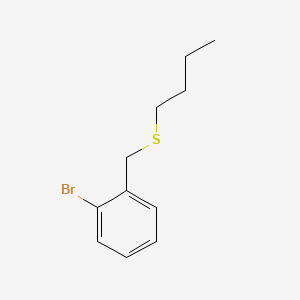


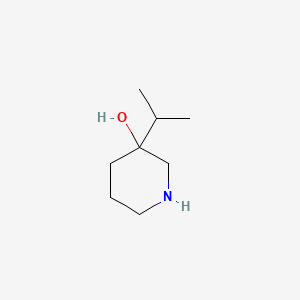
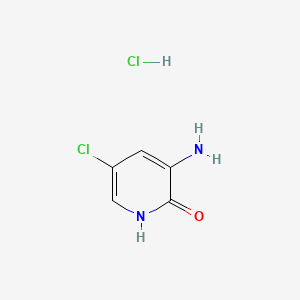


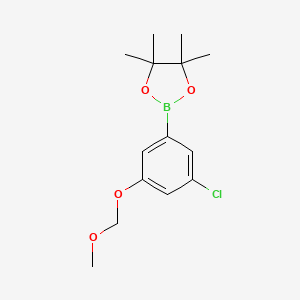
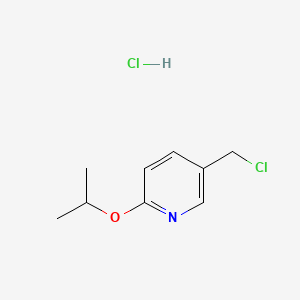
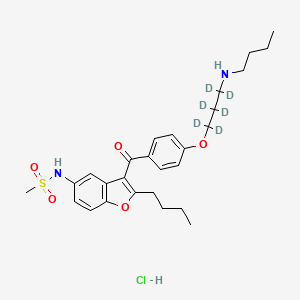
![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
